(3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester (3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16203638
InChI: InChI=1S/C14H16ClNO2/c1-6-10-7-8-11(9-12(10)15)16(5)13(17)18-14(2,3)4/h1,7-9H,2-5H3
SMILES:
Molecular Formula: C14H16ClNO2
Molecular Weight: 265.73 g/mol

(3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC16203638

Molecular Formula: C14H16ClNO2

Molecular Weight: 265.73 g/mol

* For research use only. Not for human or veterinary use.

(3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H16ClNO2
Molecular Weight 265.73 g/mol
IUPAC Name tert-butyl N-(3-chloro-4-ethynylphenyl)-N-methylcarbamate
Standard InChI InChI=1S/C14H16ClNO2/c1-6-10-7-8-11(9-12(10)15)16(5)13(17)18-14(2,3)4/h1,7-9H,2-5H3
Standard InChI Key HONDJTWTNXCQAU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)C#C)Cl

Introduction

(3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester is a synthetic organic compound with significant applications in pharmaceutical research and organic synthesis. It features a unique structure characterized by functional groups that influence its chemical reactivity and biological potential.

Synthesis

The synthesis of (3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester involves multi-step reactions requiring precise control over temperature, solvents, and reagents. Key steps include:

  • Halogenation: Introducing the chlorine atom on the phenyl ring.

  • Ethynylation: Adding the ethynyl group via coupling reactions.

  • Carbamoylation: Reacting the intermediate with methyl isocyanate or similar reagents to form the carbamic acid derivative.

  • Esterification: Using tert-butanol under acidic or catalytic conditions to generate the final ester.

Applications

This compound has diverse applications in:

  • Pharmaceutical Research:

    • Potential interactions with protein kinases or receptors involved in cellular signaling pathways.

    • Preliminary studies suggest it may exhibit biological activity, but further research is required to confirm therapeutic implications.

  • Organic Synthesis:

    • Used as an intermediate in creating more complex molecules.

    • Its functional groups allow for selective reactions, making it a valuable building block.

Chemical Reactivity

The chloro and ethynyl substituents on the phenyl ring enhance its reactivity:

  • The chlorine atom enables nucleophilic substitution reactions.

  • The ethynyl group allows for cycloaddition or coupling reactions in advanced organic synthesis.

The tert-butyl ester moiety provides stability under mild conditions but can be selectively cleaved using acidic or catalytic methods to yield the free carbamic acid.

Related Compounds

Several structurally similar compounds highlight the unique properties of (3-Chloro-4-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester:

Compound NameStructural FeaturesUnique Aspects
(3-Chloro-4-methyl-phenyl)-carbamic acid tert-butyl esterChlorine and methyl groups on phenyl ringLacks ethynyl substituent
(3-Iodo-4-methyl-phenyl)-carbamic acid tert-butyl esterIodine instead of chlorineDifferent reactivity due to iodine
(3-Bromo-4-methyl-phenyl)-carbamic acid tert-butyl esterBromine substituentHalogen influences biological activity

These comparisons emphasize the distinct reactivity conferred by the ethynyl group in the target compound.

Deprotection Techniques

The tert-butyl ester can be deprotected under mild conditions using reagents like aqueous phosphoric acid or trifluoromethanesulfonic acid (TfOH). This process yields the free carbamic acid, which is useful for further derivatization.

Research Findings

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